[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Overview
Description
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid at the sn-2 position. This compound is a member of the oxidized phospholipids family and is known for its role in various biological processes, including inflammation and cell signaling.
Mechanism of Action
Target of Action
The primary target of 18:0/15-HpETE-PE is the enzyme Calcium-independent phospholipase A2β (iPLA2β) . This enzyme plays a crucial role in the regulation of ferroptosis, a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid hydroperoxides .
Mode of Action
18:0/15-HpETE-PE interacts with iPLA2β, which preferentially hydrolyzes peroxidized phospholipids . This interaction results in the elimination of 15-HpETE-PE, a death signal in ferroptosis . By hydrolyzing 15-HpETE-PE, iPLA2β can prevent ferroptosis .
Biochemical Pathways
The action of 18:0/15-HpETE-PE affects the ferroptosis pathway. Ferroptosis is driven by the accumulation of lipid hydroperoxides, specifically 15-HpETE-PE . The hydrolysis of 15-HpETE-PE by iPLA2β disrupts this pathway, thereby preventing ferroptosis .
Pharmacokinetics
The action of 18:0/15-hpete-pe is closely tied to the activity of ipla2β, which is a cytosolic protein that can be stimulated by atp and has catalytic activity in the absence of calcium .
Result of Action
The hydrolysis of 15-HpETE-PE by iPLA2β results in the prevention of ferroptosis . This can have significant implications in various pathological conditions and diseases associated with ferroptosis, such as acute kidney injury, cardiovascular diseases, neurodegenerative diseases, and liver diseases .
Action Environment
The action of 18:0/15-HpETE-PE can be influenced by various environmental factors. For instance, the presence of Pseudomonas aeruginosa (PAO1) in the gut can lead to enhanced colonization, causing host cell death and decreased survival of irradiated mice . The pathogenic mechanism of PAO1 includes theft-ferroptosis, which involves curbing the host’s antiferroptotic system and employing bacterial 15-lipoxygenase to generate the proferroptotic signal 15-HpETE-PE .
Biochemical Analysis
Biochemical Properties
18:0/15-HpETE-PE interacts with a variety of enzymes, proteins, and other biomolecules. It is either metabolized to 14,15-leukotriene A4 or reduced to 15(S)-HETE by peroxidases . These interactions play a crucial role in its function in biochemical reactions .
Cellular Effects
18:0/15-HpETE-PE has diverse effects on various types of cells and cellular processes. It mediates a number of biological functions including the induction of c-fos and c-jun, and activation of AP-1 . It also inhibits prostacyclin synthesis in porcine aortic microsomes and bovine endothelial cells .
Molecular Mechanism
At the molecular level, 18:0/15-HpETE-PE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause the suicide inactivation of porcine 12-LO .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE by the enzyme 15-lipoxygenase. The reaction involves the incorporation of molecular oxygen into the arachidonic acid moiety, resulting in the formation of the hydroperoxide group at the 15th carbon position .
Industrial Production Methods
Industrial production of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE typically involves enzymatic oxidation processes. The substrate, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE, is incubated with 15-lipoxygenase under controlled conditions to ensure high yield and purity of the product. The reaction is carried out in a suitable solvent system, such as ethanol, to facilitate the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of the arachidonic acid moiety by 15-lipoxygenase to form the hydroperoxide group.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydroperoxide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: 15-lipoxygenase and molecular oxygen are the primary reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, including thiols and amines, can react with the hydroperoxide group.
Major Products Formed
Hydroxylated Phospholipids: Reduction of the hydroperoxide group results in the formation of hydroxylated derivatives.
Substituted Phospholipids: Substitution reactions yield various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the role of oxidized phospholipids in chemical reactions.
Biology: The compound is studied for its role in cell signaling, inflammation, and apoptosis. It is known to modulate the activity of various enzymes and receptors involved in these processes.
Medicine: Research focuses on its potential therapeutic applications in inflammatory diseases, cardiovascular diseases, and cancer. The compound’s ability to modulate immune responses makes it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC: Similar in structure but contains phosphatidylcholine instead of phosphatidylethanolamine.
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Contains a hydroxyl group instead of a hydroperoxide group at the 15th carbon position.
Uniqueness
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is unique due to its specific hydroperoxide group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate inflammatory responses and cell signaling pathways sets it apart from other similar phospholipids .
Properties
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILISYDMFRZNALR-AQLFUWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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